1-Propyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry SAR Lipophilicity

1-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS 103639-83-4), also named 4-propyl-2,3-dihydro-1H-quinoxaline, is a C11H16N2 heterocyclic compound belonging to the N-alkyl tetrahydroquinoxaline scaffold class. This class is recognized as a privileged structure in medicinal chemistry, serving as a core template for numerous biologically and pharmacologically active small molecules.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 103639-83-4
Cat. No. B009967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1,2,3,4-tetrahydroquinoxaline
CAS103639-83-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCCCN1CCNC2=CC=CC=C21
InChIInChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3
InChIKeyTXAWJRGNIKQFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS 103639-83-4): Sourcing and Baseline Characterization for N-Alkyl Tetrahydroquinoxaline Research


1-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS 103639-83-4), also named 4-propyl-2,3-dihydro-1H-quinoxaline, is a C11H16N2 heterocyclic compound belonging to the N-alkyl tetrahydroquinoxaline scaffold class [1]. This class is recognized as a privileged structure in medicinal chemistry, serving as a core template for numerous biologically and pharmacologically active small molecules [2]. This specific compound is a non-aromatic, partially saturated bicyclic system bearing a single N-propyl substituent. Its basic characteristics, including its molecular weight (176.26 g/mol), hydrogen bonding profile (1 donor, 2 acceptors), and lipophilicity (XLogP3 of 2.7), are computationally derived and represent the foundational baseline for evaluating it against its closest N-alkyl analogs [1].

Why 1-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS 103639-83-4) Cannot Be Replaced by Unverified Analogs


Within the tetrahydroquinoxaline family, even minor N-alkyl modifications are not neutral; they exert significant and often non-linear control over key molecular properties. A simple change from a propyl group to a methyl, ethyl, or butyl chain demonstrably alters the compound's lipophilicity (LogP) and polar surface area (PSA), which are primary drivers of membrane permeability, solubility, and non-specific protein binding [1][2]. The N-propyl substituent on this compound strikes a specific balance between these competing forces, making it a unique and non-interchangeable reagent for building screening libraries or exploring structure-activity relationships (SAR) where nuanced changes in lipophilicity are critical [3]. Assuming a different N-alkyl analog will behave identically in a biological assay or chemical reaction is a high-risk proposition unsupported by the established principles of medicinal chemistry [4].

Quantified Differentiation Guide for 1-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS 103639-83-4) vs. Closest Analogs


Lipophilicity Tuning: Quantified Difference in XLogP3 Between N-Propyl and Shorter N-Alkyl Chain Analogs

The N-propyl substituent confers a significantly higher lipophilicity compared to its methyl and ethyl analogs. The calculated XLogP3 value for 1-Propyl-1,2,3,4-tetrahydroquinoxaline is 2.7 [1]. In comparison, the 1-methyl analog has an XLogP3 of 1.7, and the 1-ethyl analog has an XLogP3 of 2.2 [1]. This represents an increase of +1.0 and +0.5 log units, respectively, which corresponds to a 10-fold and approximately 3-fold increase in expected octanol-water partition coefficient [2]. Such a shift can profoundly impact membrane permeability, distribution volume, and metabolic clearance, making the propyl analog the preferred reagent when a specific, moderate lipophilicity window is required for lead optimization [2].

Medicinal Chemistry SAR Lipophilicity

Polar Surface Area: Distinctive Impact of Propyl Chain on Topological PSA and Hydrogen Bonding Profile

The topological polar surface area (TPSA) is a key descriptor of a molecule's ability to engage in polar interactions and influences oral bioavailability and blood-brain barrier penetration. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has a calculated TPSA of 15.3 Ų [1]. In comparison, the 1-butyl analog (N-butyl chain) has a TPSA of 12.3 Ų [1], indicating that the propyl group maintains a slightly larger polar surface area, potentially due to different conformational preferences and electron distribution in the heterocyclic core [1]. This subtle difference (Δ TPSA = +3.0 Ų) may be critical in fine-tuning a molecule's classification against established drug-likeness filters, such as Veber's rule (TPSA < 140 Ų), where every square Angstrom can influence a compound's absorption profile [2].

Computational Chemistry Physicochemical Properties Drug Design

Synthetic Utility: The Tetrahydroquinoxaline Scaffold as a Privileged Template for NAD+ Modulation and Beyond

While direct biological data for the unsubstituted 1-Propyl-1,2,3,4-tetrahydroquinoxaline itself is not publicly available, the parent 1,2,3,4-tetrahydroquinoxaline scaffold is a validated and highly active core for multiple therapeutic targets. Notably, a recent SAR study on a series of 1,2,3,4-tetrahydroquinoxaline derivatives identified several compounds with potent, nanomolar-level ability to increase nicotinamide adenine dinucleotide (NAD+) levels in primary cortical neurons [1]. These findings validate the core heterocycle as a privileged template for generating potent, neuronal NAD-boosting agents. The presence of the N-propyl substituent on this reagent positions it as a direct precursor for generating focused libraries that explore the SAR of N-alkyl substitution on this promising neuroprotective phenotype [2].

Neuroprotection NAD+ Metabolism Scaffold Optimization

Biological Target Space: Tetrahydroquinoxalines as Key Intermediates for Glucocorticoid and BET Bromodomain Modulators

The 1,2,3,4-tetrahydroquinoxaline core, including N-substituted variants, is a central motif in multiple patented therapeutic programs. For instance, a patent family explicitly claims 1,2,3,4-tetrahydroquinoxaline compounds as having glucocorticoid receptor binding activity, useful as nonsteroidal modulators [1]. Furthermore, a separate program identified tetrahydroquinoxalines as selective inhibitors of the second bromodomain (BD2) of BET family proteins [2]. 1-Propyl-1,2,3,4-tetrahydroquinoxaline, with its specific N-alkyl chain, is a commercially available, high-purity (97%) building block that can serve as a direct starting point for synthesizing and exploring analogs within these valuable therapeutic spaces [3].

Glucocorticoid Receptor BET Inhibition Epigenetics

High-Value Research Applications for 1-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS 103639-83-4)


Focused Library Synthesis for Neuronal NAD+ Enhancers

Given the validated potency of the tetrahydroquinoxaline core in boosting neuronal NAD+ levels [1], 1-Propyl-1,2,3,4-tetrahydroquinoxaline is an ideal starting material for the systematic synthesis of a focused library. Its defined N-propyl substituent allows researchers to explore the SAR of the N-1 position in a controlled manner, comparing its effect on NAD+ activity, metabolic stability, and permeability against the known activity of unsubstituted or differently substituted analogs [2]. This approach is directly aligned with the reported SAR that identified favorable hydrophobic interactions at this position [1].

Development of Selective Glucocorticoid Receptor Modulators (SGRMs)

The 1,2,3,4-tetrahydroquinoxaline scaffold is a defined structural element in patented nonsteroidal glucocorticoid receptor modulators [3]. This compound serves as a versatile building block for constructing analogs of these patent compounds. Its N-propyl group provides a specific, moderate lipophilicity (XLogP3 = 2.7) that may be advantageous in optimizing the balance between target potency, oral absorption, and minimizing off-target effects like hERG channel binding, a common challenge in GR modulator design [4].

Epigenetics Research: Probing BET Bromodomain Selectivity

As tetrahydroquinoxalines have been identified as selective inhibitors of the BET family's second bromodomain (BD2) [5], this compound is a strategic procurement for epigenetics research groups. Its N-propyl substitution offers a unique combination of hydrogen-bonding and hydrophobic features that could be critical for achieving BD2 selectivity over BD1 and other bromodomains. It can be used as a key intermediate in the design and synthesis of novel BET inhibitor candidates [5].

Systematic Physicochemical Profiling in Drug Discovery Courses and MedChem Labs

The N-propyl, N-ethyl, and N-methyl analogs of 1,2,3,4-tetrahydroquinoxaline form a near-ideal homologous series for teaching or investigating the quantitative impact of alkyl chain length on fundamental drug-like properties [6]. Using this compound, researchers can generate robust experimental data on the effect of a +1.0 logP unit increase (from methyl to propyl) on parameters such as aqueous solubility, artificial membrane permeability (PAMPA), and plasma protein binding. This provides a highly instructive, data-rich case study in physicochemical profiling [6].

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